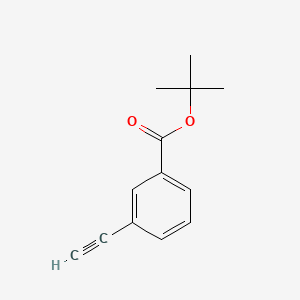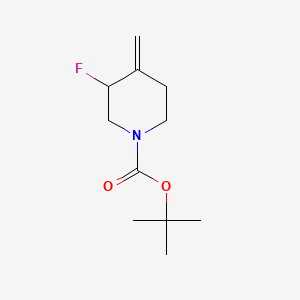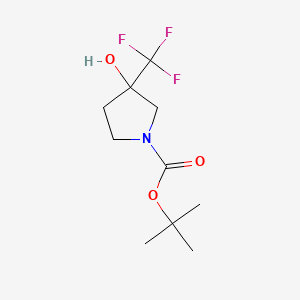![molecular formula C14H18N4O3 B592315 tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate CAS No. 1624262-46-9](/img/structure/B592315.png)
tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a pyrazolo[1,5-a]pyrimidine group, and a carboxylate group. These groups suggest that the compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a carboxylate group could make the compound polar and potentially soluble in water .Scientific Research Applications
Antifungal Applications
This compound has shown potential in the development of antifungal treatments. A study demonstrated the formulation of a nanosponge hydrogel using a related compound, which exhibited significant antifungal activity against Candida albicans . This suggests that the tert-butyl compound could be formulated similarly for enhanced topical delivery and antifungal efficacy.
Anticancer Research
Compounds with similar structures have been evaluated for their anticancer properties. While direct studies on this specific tert-butyl compound are not available, its structural analogs have shown promise in inhibiting cancer cell growth, indicating potential applications in cancer research .
Drug Delivery Systems
The unique structure of this compound may be beneficial in drug delivery systems. Its ability to form stable nanosponge hydrogels suggests it could be used to improve the retention and efficacy of therapeutic agents in targeted areas .
Biological Evaluation
Research has been conducted on similar tert-butyl compounds to evaluate their biological activity. These studies often involve in vitro and in vivo tests to determine the compound’s efficacy and safety for potential therapeutic use .
Metabolic Stability Enhancement
The tert-butyl group in pharmaceutical compounds is known to enhance metabolic stability. Studies on related tert-butyl esters have shown resistance to hydrolysis, suggesting that this compound could be used to prolong the active life of drugs in the body .
Antibacterial Properties
While direct research on the antibacterial properties of this specific compound is limited, structurally related tert-butyl compounds have been screened for antibacterial activities. This indicates a possible application in developing new antibacterial agents .
Future Directions
properties
IUPAC Name |
tert-butyl 6-oxo-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-triene-12-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-14(2,3)21-13(20)17-7-5-10-9(8-17)12-15-6-4-11(19)18(12)16-10/h4,6,16H,5,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEGGGMZHJWRML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=NC=CC(=O)N3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401107047 |
Source


|
| Record name | Pyrido[4′,3′:3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylic acid, 7,8-dihydro-4-hydroxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401107047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate | |
CAS RN |
1624262-46-9 |
Source


|
| Record name | Pyrido[4′,3′:3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylic acid, 7,8-dihydro-4-hydroxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401107047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

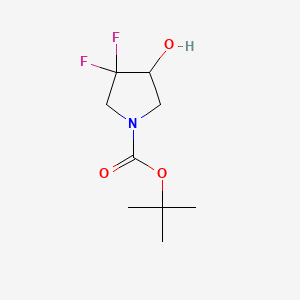


![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)
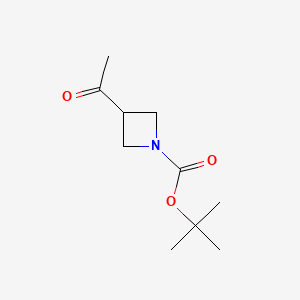
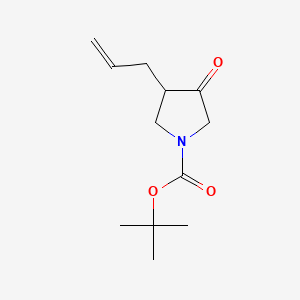
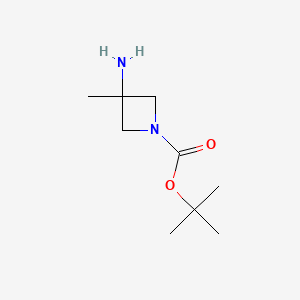


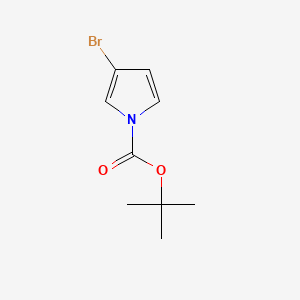
![tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592245.png)
